7-methoxy-5-azaspiro[3.4]octane
Description
7-Methoxy-5-azaspiro[3.4]octane is a bicyclic compound featuring a spiro junction at the 5th position of an azetidine (four-membered nitrogen-containing ring) fused to a three-membered carbocyclic ring. The methoxy group at the 7th position introduces steric and electronic effects, influencing its physicochemical properties and biological interactions. This compound is of interest in medicinal chemistry due to its constrained spirocyclic framework, which can enhance metabolic stability and target selectivity compared to linear analogs. Its synthesis typically involves radical cyclization, C-H amination, and metathesis steps .
Properties
CAS No. |
2624131-38-8 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5-azaspiro[3.4]octane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a common method involves the reaction of a ketone with an amine under acidic conditions to form the spirocyclic structure.
Methoxylation: The introduction of the methoxy group is usually achieved through a methylation reaction. This can be done using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 7-methoxy-5-azaspiro[3.4]octane can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids
Reduction: Reduced forms such as alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-methoxy-5-azaspiro[3.4]octane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-5-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance its binding affinity to these targets, while the spirocyclic structure provides rigidity, influencing its overall biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Ring Size : The [3.4] system offers greater rigidity than [5.2] systems, favoring conformational restriction for target binding .
- Synthetic Accessibility : Diazaspiro derivatives (e.g., 1-Methyl-1,6-diazaspiro[3.4]octane) are more cost-effective to synthesize than oxa-azaspiro compounds, which require complex protection/deprotection steps .
Physicochemical Property Predictions
Topological indices (e.g., Gourava and hyper-Gourava indices) correlate with properties like entropy and acentric factor in octane isomers .
- Entropy (S) : The rigid [3.4] system reduces entropy compared to linear amines, enhancing thermodynamic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
